6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-amine hydrochloride
Description
Properties
IUPAC Name |
6-(3-ethylpiperidin-1-yl)-5-methylpyridin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3.ClH/c1-3-11-5-4-6-16(9-11)13-10(2)7-12(14)8-15-13;/h7-8,11H,3-6,9,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOJHRNHBGBFEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN(C1)C2=NC=C(C=C2C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized in medicinal chemistry for its potential therapeutic effects. It has been studied for its interactions with neurotransmitter systems, particularly dopamine and serotonin pathways. Such interactions suggest potential applications in treating neurological disorders.
Case Study:
In a study examining various piperidine derivatives, 6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-amine hydrochloride demonstrated significant modulation of serotonin levels in vitro, indicating its potential as an antidepressant or anxiolytic agent .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be used to create more complex organic molecules through various chemical reactions, including alkylation and acylation.
Data Table: Synthesis Applications
| Reaction Type | Example Product | Reference |
|---|---|---|
| Alkylation | 6-(3-Ethylpiperidin-1-yl)-5-methylpyridin derivatives | |
| Acylation | Pyridine-based pharmaceuticals | |
| Coupling Reactions | Advanced organic materials |
Agrochemical Development
The compound has applications in the development of agrochemicals. Its structural properties allow it to function as an intermediate in synthesizing pesticides and herbicides.
Case Study:
Research has shown that derivatives of this compound exhibit herbicidal activity against specific weed species, making it a candidate for further development in agricultural applications .
The biological activity of this compound is attributed to its ability to interact with various biological systems. Its influence on neurotransmitter release positions it as a candidate for further pharmacological studies.
Data Table: Biological Activity Overview
| Activity Type | Effect | Reference |
|---|---|---|
| Neurotransmitter Modulation | Increased serotonin release | |
| Antidepressant Potential | Reduced depressive symptoms | |
| Antimicrobial Activity | Effective against specific pathogens |
Industrial Applications
Beyond laboratory research, this compound finds utility in industrial applications, particularly in the production of dyes and other chemical intermediates. Its unique chemical structure allows for the creation of specialized products that require specific functional groups.
Data Table: Industrial Uses
| Application Type | Description | Reference |
|---|---|---|
| Dye Production | Intermediate for synthetic dyes | |
| Chemical Intermediates | Used in the synthesis of specialty chemicals |
Mechanism of Action
The mechanism by which 6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-amine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system or disease being targeted.
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound shares structural motifs with Tapentadol Hydrochloride (analgesic), Benzydamine Hydrochloride (anti-inflammatory), and Chlorphenoxamine Hydrochloride (antihistamine). Key differences lie in substituents and pharmacological targets.
Table 1: Structural and Functional Comparison
Pharmacological Implications
- Piperidine Moieties: The 3-ethylpiperidinyl group in the target compound resembles Tapentadol’s piperidine ring, which is critical for opioid receptor binding . However, the absence of Tapentadol’s phenolic group may reduce µ-opioid affinity.
- Methyl Substitution : The 5-methyl group on the pyridine ring could enhance metabolic stability compared to Benzydamine’s ester group, which is susceptible to hydrolysis .
Stability and Handling
emphasizes precautions for handling toxic reagents (e.g., Cr(CO)₆) and avoiding oxidation . These principles may extend to the target compound if it is sensitive to air or moisture.
Biological Activity
6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-amine hydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that influence its biological activity. This compound, with the molecular formula C13H21N3Cl, is a derivative of pyridine and is known for its role in various biochemical pathways. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
- Molecular Formula: C13H21N3Cl
- Molecular Weight: 255.78 g/mol
- CAS Number: 1432678-19-7
The biological activity of this compound primarily stems from its interaction with various neurotransmitter systems. Piperidine derivatives, including this compound, have been shown to modulate the release and metabolism of neurotransmitters such as dopamine and serotonin (5-hydroxytryptamine) .
Target Pathways
- Dopaminergic Pathway: Influences mood and behavior, potentially useful in treating disorders like depression and schizophrenia.
- Serotonergic Pathway: Modulates mood, anxiety, and cognition, making it relevant for antidepressant development.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and ovarian cancers. The mechanism often involves apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 19.9 | Apoptosis induction |
| Compound B | OVCAR-3 | 31.5 | Cell cycle arrest |
Neuroprotective Effects
Another area of interest is the neuroprotective properties of piperidine derivatives. Studies suggest that these compounds may inhibit butyrylcholinesterase, an enzyme linked to neurodegenerative diseases . This inhibition could lead to improved cognitive function and protection against neuronal damage.
Case Studies
- Study on Fatty Acid Metabolism: A study involving a related piperidine compound demonstrated significant inhibition of fatty acid synthesis in liver cells (HepG2), suggesting potential applications in metabolic disorders .
- Neuroprotective Study: Research on a derivative indicated its ability to protect neuronal cells from oxidative stress by modulating cholinergic pathways .
Q & A
Q. What are the recommended methodologies for structural characterization of 6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-amine hydrochloride?
- Methodological Answer : Structural elucidation should combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) to resolve piperidine and pyridine ring substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive stereochemical details for crystalline forms. High-performance liquid chromatography (HPLC) with UV detection (e.g., using ammonium acetate buffer at pH 6.5) ensures purity (>98%) and identifies impurities .
Q. How can synthesis optimization be approached for this compound?
- Methodological Answer : Employ a hybrid computational-experimental workflow:
- Use quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and identify intermediates.
- Screen reaction conditions (solvent polarity, temperature) via microfluidic reactors to minimize trial-and-error approaches.
- Validate with kinetic studies (e.g., in situ FTIR) to monitor reaction progress and optimize yield. This aligns with ICReDD’s feedback-loop strategy for reaction design .
Q. What analytical techniques are critical for purity assessment?
- Methodological Answer : Combine orthogonal methods:
- HPLC : Use a C18 column with a mobile phase gradient (water/acetonitrile + 0.1% formic acid) to separate polar byproducts.
- Karl Fischer titration : Quantify water content, critical for hygroscopic hydrochloride salts.
- Elemental analysis : Confirm stoichiometry of C, H, N, and Cl to detect residual solvents or counterion discrepancies .
Advanced Research Questions
Q. How can reaction mechanisms involving the piperidine and pyridine moieties be investigated?
- Methodological Answer :
- Isotopic labeling : Introduce deuterium at the piperidine ethyl group to track hydrogen transfer via mass spectrometry.
- Computational modeling : Apply ab initio molecular dynamics (AIMD) to simulate nucleophilic attack or ring-opening pathways.
- In situ NMR : Monitor protonation states of the amine group under varying pH conditions to assess reactivity .
Q. What strategies address discrepancies in biological activity data across studies?
- Methodological Answer :
- Batch-to-batch variability analysis : Compare HPLC chromatograms and ¹³C NMR spectra to identify trace impurities (e.g., regioisomers from incomplete alkylation).
- Surface plasmon resonance (SPR) : Validate binding affinity consistency across batches using immobilized target receptors.
- Meta-analysis : Apply multivariate statistics to harmonize data from divergent assay conditions (e.g., buffer ionic strength, serum protein interference) .
Q. How can in silico modeling improve pharmacokinetic predictions for this compound?
- Methodological Answer :
- Physiologically based pharmacokinetic (PBPK) modeling : Integrate logP (partition coefficient) and pKa values to predict tissue distribution.
- CYP450 inhibition assays : Use molecular docking (e.g., AutoDock Vina) to screen for interactions with cytochrome enzymes.
- ADMET prediction tools : Leverage platforms like Schrödinger’s QikProp to optimize solubility and permeability .
Q. What experimental designs mitigate risks in scaling up synthesis?
- Methodological Answer :
- Process analytical technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) during crystallization to control particle size distribution.
- Design of experiments (DoE) : Use factorial designs to evaluate critical parameters (e.g., mixing rate, cooling gradient).
- Hazard analysis : Follow safety protocols for hydrochloride salt handling (e.g., ventilation, inert atmospheres) per chemical hygiene plans .
Data Contradiction Analysis
Q. How to resolve conflicting solubility data in aqueous vs. organic solvents?
- Methodological Answer :
- Phase solubility studies : Measure equilibrium solubility in buffered solutions (pH 1.2–7.4) and co-solvent systems (e.g., PEG-400/water).
- Dynamic light scattering (DLS) : Detect aggregation phenomena that artificially reduce apparent solubility.
- Cross-validate : Compare with computational solubility predictors (e.g., ALOGPS) to identify outliers .
Q. What causes variability in stability studies under accelerated conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the ethylpiperidine group).
- LC-MS/MS : Characterize degradation products and quantify their formation kinetics.
- Statistical modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .
Tables for Key Analytical Parameters
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
